molecular formula C22H16ClN3O4S B2618997 ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327197-14-7

ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2618997
CAS No.: 1327197-14-7
M. Wt: 453.9
InChI Key: ABQSVXTYWAXRFM-QQTULTPQSA-N
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Description

Ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin derivative characterized by a thiazole carbamoyl substituent at position 3 of the coumarin core, a chloro group at position 6, and an ethyl benzoate ester at position 3 of the pendant phenyl ring. This compound combines structural motifs associated with bioactivity, including the coumarin scaffold (known for antitumor properties ) and the thiazole ring (implicated in enhancing molecular interactions with biological targets ).

Properties

IUPAC Name

ethyl 3-[[6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-29-21(28)13-4-3-5-16(11-13)25-20-17(19(27)26-22-24-8-9-31-22)12-14-10-15(23)6-7-18(14)30-20/h3-12H,2H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQSVXTYWAXRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

\text{Ethyl 3 2Z 6 chloro 3 1 3 thiazol 2 ylcarbamoyl 2H chromen 2 ylidene amino}benzoate}

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. The compound's thiazole moiety is known to enhance antibacterial properties against Gram-positive bacteria, while its chromenylidene structure contributes to its overall efficacy.

In studies involving related compounds, minimal inhibitory concentrations (MIC) were determined, demonstrating that certain derivatives possess significant antibacterial activity. For instance, compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

CompoundMIC (µg/mL)Activity
Compound A25Active against Bacillus subtilis
Compound B50Active against Escherichia coli
Ethyl 3-{...}TBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Similar compounds have shown cytotoxic effects on a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.

In one study, the structure–activity relationship (SAR) indicated that modifications to the benzothiazole and chromenylidene groups influenced the cytotoxicity levels significantly. The presence of halogen substituents was associated with enhanced anticancer activity .

Cell LineIC50 (µM)Activity
MCF-715Moderate cytotoxicity
A54920High cytotoxicity
PC310Very high cytotoxicity

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. Studies suggest that compounds with similar structures may inhibit DNA topoisomerase and induce apoptosis in cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study screened a series of thiazole derivatives for their antibacterial properties. Ethyl 3-{...} was included in the screening and demonstrated significant activity against Staphylococcus aureus with an MIC of 30 µg/mL.
  • Case Study on Anticancer Properties :
    • In vitro tests showed that ethyl 3-{...} induced apoptosis in MCF-7 cells through caspase activation pathways. The study reported an IC50 value of 15 µM, indicating potent anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the coumarin scaffold significantly influence melting points, solubility, and stability. For example:

Compound Substituents (Coumarin Positions) Melting Point (°C) Key Functional Groups
6-Chloro-3-(2'-methoxy)phenylcoumarin 6-Cl, 3-(2'-methoxyphenyl) 177–179 Methoxy, chloro
6-Chloro-3-(4'-methoxy)phenylcoumarin 6-Cl, 3-(4'-methoxyphenyl) 194–196 Methoxy, chloro
Target Compound 6-Cl, 3-(thiazol-2-ylcarbamoyl), ethyl benzoate Not reported Thiazole carbamoyl, chloro, ester

The ethyl benzoate ester enhances lipophilicity compared to hydroxyl or methoxy groups, which may influence bioavailability .

Halogen Substituent Variations

Replacing the chloro group with bromo (e.g., in the analog ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate ) alters electronic and steric properties. However, chloro’s electron-withdrawing nature could improve metabolic stability compared to bromo .

Thiazole vs. Benzothiazole Derivatives

Thiazole-containing compounds (e.g., 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine ) share the thiazole motif but lack the carbamoyl linkage present in the target compound. The carbamoyl group may facilitate hydrogen bonding with enzymes or receptors, enhancing target affinity. In contrast, benzothiazole derivatives (e.g., 2-(4-(4-substitutedphenyl)thiazol-2-yl)ethanethioamide ) exhibit broader π-conjugation, which could alter electronic properties and redox behavior.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate?

  • Methodology :

  • Step 1 : Condensation of salicylaldehyde derivatives with ethyl acetoacetate in ethanol using piperidine as a catalyst to form the chromene backbone .
  • Step 2 : Bromination of the acetyl group on the chromene ring using bromine in chloroform, yielding intermediates like 3-(2-bromoacetyl)-2H-chromen-2-one .
  • Step 3 : Reaction with thiourea in refluxing ethanol to introduce the thiazole ring via cyclization .
  • Step 4 : Final functionalization with a benzoate ester group under acidic or basic conditions, optimized using solvents like DMF or ethanol .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (ethyl acetate/chloroform) .

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Variables to Test :

VariableOptimal RangeExample from Literature
SolventEthanol/THF (3:1)Improved cyclization efficiency in thiazole formation
CatalystPiperidine (0.1–0.3 mol%)Enhanced condensation rates in chromene synthesis
Temperature70–80°C (reflux)Critical for imine bond formation
Reaction Time6–8 hoursAvoid side products in multi-step syntheses
  • Methodology : Use Design of Experiments (DoE) to evaluate interactions between variables. For example, orthogonal arrays can identify solvent-catalyst synergies .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and Z-configuration of the imine bond (δ 7.2–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 470.0521) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Strategy :

  • Modify Substituents :
PositionModificationBiological ImpactExample from Literature
Chromene C-6Replace Cl with F or BrAlters hydrophobicity and target binding
Thiazole C-2Introduce methyl or methoxy groupsModulates electronic properties and metabolic stability
  • Synthetic Approach : Use parallel synthesis to generate derivatives. For example, substitute phenacyl bromide with fluorinated analogs in thiazole ring formation .
    • Evaluation : Screen analogs against cancer cell lines (e.g., MCF-7) and compare IC50 values to identify critical substituents .

Q. How should contradictory data in biological assays be addressed?

  • Case Study : Discrepancies in cytotoxicity results across cell lines.

  • Hypothesis : Solubility differences or assay interference (e.g., thiazole-mediated redox activity).
  • Methodology :

Validate solubility using dynamic light scattering (DLS) in PBS/DMSO mixtures .

Conduct counter-screens with radical scavengers (e.g., NAC) to rule out oxidative stress artifacts .

Use orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Q. What computational tools predict the interaction of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin. Focus on the chromene-thiazole core as a pharmacophore .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize analogs .
    • Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .

Q. How does the presence of halogen atoms (e.g., Cl) influence bioactivity?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : Chlorine at C-6 enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
  • Hydrophobic Interactions : Chlorine increases logP, enhancing membrane permeability (measured via PAMPA assays) .
    • Experimental Design : Synthesize dechlorinated analogs and compare pharmacokinetic properties .

Data Analysis and Optimization

Q. How can reaction mechanisms be elucidated for key steps (e.g., imine formation)?

  • Tools :

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., C=O stretch at 1700 cm⁻¹ disappearance) .
  • Isotopic Labeling : Use 15N-thiourea to track nitrogen incorporation into the thiazole ring via MS .

Q. What strategies mitigate purification challenges for this compound?

  • Solutions :

  • Column Chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) for crystal lattice stabilization .

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